molecular formula C12H11Cl2N3OS B2759059 4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine CAS No. 2413904-65-9

4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine

Cat. No.: B2759059
CAS No.: 2413904-65-9
M. Wt: 316.2
InChI Key: LFWSRSXGPDYQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine is a chemical compound with the molecular formula C12H11Cl2N3OS and a molecular weight of 316.21 g/mol . This compound is characterized by the presence of a morpholine ring attached to a pyrimidine ring, which is further substituted with a dichlorothiophene moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the morpholine, pyrimidine, and dichlorothiophene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(4,5-dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3OS/c13-10-8(7-19-11(10)14)9-1-2-15-12(16-9)17-3-5-18-6-4-17/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWSRSXGPDYQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)C3=CSC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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